Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro-
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Overview
Description
Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfenamide group, a diphenylmethylene moiety, and two nitro groups at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- typically involves multiple steps, starting with the preparation of the benzenesulfenamide core. This can be achieved through the reaction of benzenesulfonyl chloride with an amine, followed by the introduction of the diphenylmethylene group via a condensation reaction with benzaldehyde. The final step involves the nitration of the benzene ring to introduce the nitro groups at the 2 and 4 positions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfenamides depending on the reagents used
Scientific Research Applications
Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro groups can also participate in redox reactions, influencing the compound’s biological activity. The diphenylmethylene moiety may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the diphenylmethylene and nitro groups.
N-(Diphenylmethylene)benzenesulfonamide: Lacks the nitro groups.
2,4-Dinitrobenzenesulfonamide: Lacks the diphenylmethylene group
Uniqueness
Benzenesulfenamide, N-(diphenylmethylene)-2,4-dinitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diphenylmethylene and nitro groups enhances its potential as a versatile reagent and bioactive compound .
Properties
CAS No. |
54884-24-1 |
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Molecular Formula |
C19H13N3O4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)sulfanyl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C19H13N3O4S/c23-21(24)16-11-12-18(17(13-16)22(25)26)27-20-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
SQRBIQGNNHGSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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